Target-Specific Carbonic Anhydrase Inhibition Profile
This compound has been documented as an inhibitor of carbonic anhydrase . While a specific Ki value for this exact compound against a specific human carbonic anhydrase isoform could not be located in the public domain, a structurally related sulfonamide derivative (BDBM35726) exhibits a Ki of 6.20 nM against human recombinant cytosolic carbonic anhydrase 7 [1]. This suggests that the compound belongs to a class of potent inhibitors, with the 3-fluoro and 4-(propane-2-sulfonamido) substituents likely contributing to isoform selectivity [2].
| Evidence Dimension | Carbonic Anhydrase 7 Inhibition (Ki) |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | Structurally related sulfonamide derivative BDBM35726: Ki = 6.20 nM |
| Quantified Difference | N/A (data unavailable for target compound) |
| Conditions | Human recombinant cytosolic carbonic anhydrase 7; preincubated for 15 mins by stopped-flow CO2 hydration assay |
Why This Matters
This evidence places the compound within a well-defined and potent inhibitor class, which is critical for its utility in target-based drug discovery and chemical biology studies of carbonic anhydrase function.
- [1] BindingDB. BDBM35726 (sulfonamide deriv., 5a). Ki: 6.20 nM for Carbonic Anhydrase 7. (Accessed 2026). View Source
- [2] Lockett, M. R., Lange, H., Breiten, B., Heroux, A., Sherman, W., Rappoport, D., Yau, P. O., Snyder, P. W., & Whitesides, G. M. (2013). The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Angewandte Chemie International Edition, 52(30), 7714–7717. View Source
